3-(3-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-(3-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is a fused heterocyclic structure, and is substituted with fluorophenyl and methoxyphenyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-(3-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thienopyrimidine ring system.
Introduction of Substituents: The fluorophenyl and methoxyphenyl groups are introduced through substitution reactions. These reactions often require the use of reagents such as halogenated precursors and catalysts to facilitate the substitution.
Final Assembly: The final step involves the coupling of the substituted thienopyrimidine with other intermediates to form the target compound. This step may require the use of coupling agents and specific reaction conditions to achieve high yields.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
3-(3-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens, nitrating agents, and alkylating agents are commonly used in these reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. Its unique structure may exhibit biological activity, making it a candidate for drug development.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.
Industrial Applications: The compound may be used in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-(3-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione include other thienopyrimidine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. Examples of similar compounds include:
- 3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 3-(3-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 3-(3-fluorophenyl)-1-[(3-methoxyphenyl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-26-16-7-2-4-13(10-16)12-22-17-8-9-27-18(17)19(24)23(20(22)25)15-6-3-5-14(21)11-15/h2-11,17-18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYTNKAHYUFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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